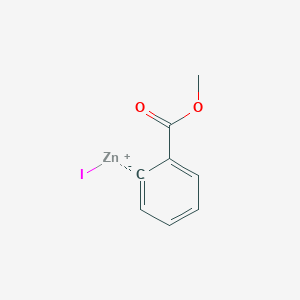
2-(Methoxycarbonyl)phenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the direct insertion of zinc into organic halides in the presence of lithium chloride. This method involves the reaction of 2-(methoxycarbonyl)phenyl iodide with zinc powder in a suitable solvent like tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)phenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can participate in reduction reactions to form alcohols.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(Methoxycarbonyl)phenylzinc iodide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)phenylzinc iodide involves its role as a nucleophile in various organic reactions. It forms a bond with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The presence of the zinc atom enhances its reactivity and stability, making it an effective reagent in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 2-Methoxyphenylzinc iodide
- 4-Methylphenylzinc iodide
Uniqueness
2-(Methoxycarbonyl)phenylzinc iodide is unique due to the presence of the methoxycarbonyl group, which provides additional reactivity and selectivity in organic synthesis. This functional group allows for further modifications and transformations, making it a versatile reagent compared to its counterparts .
Properties
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQFDUOYBXJOJI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
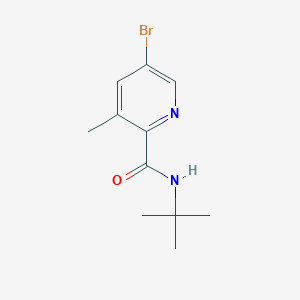
![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)


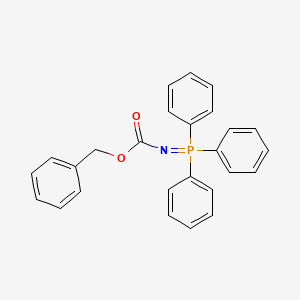

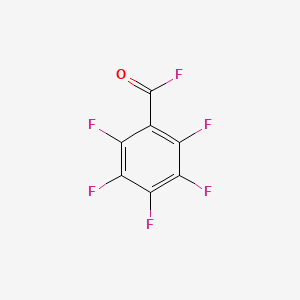
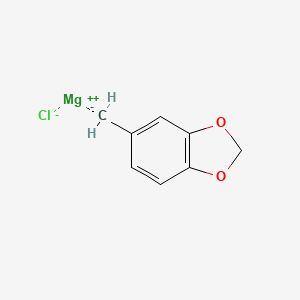
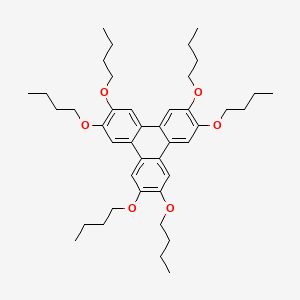
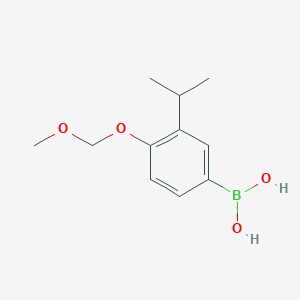
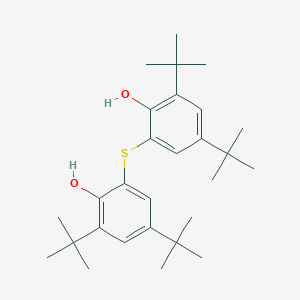

![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)

